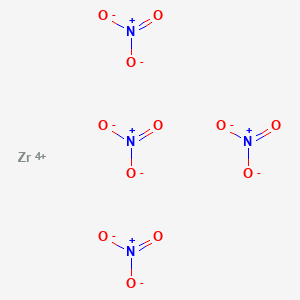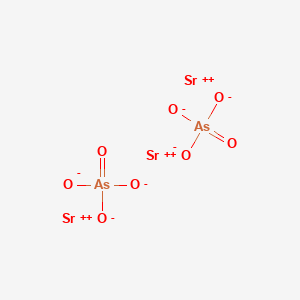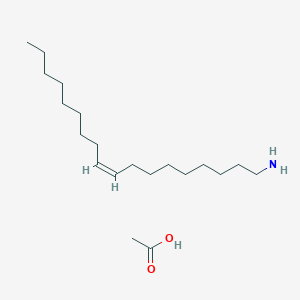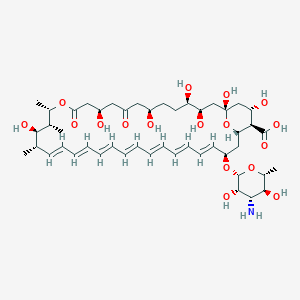
Borano de sulfuro de dimetilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl sulfide borane involves the combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate, demonstrating an efficient and selective reduction process for α-hydroxy esters. This method provides a versatile chiral building block from (S)-(-)-malic acid, highlighting the compound's importance in the synthesis of complex organic molecules (S. Saito et al., 1984).
Molecular Structure Analysis
The molecular structure of dimethyl sulfide adducts of mono- and bis(pentafluorophenyl)borane has been extensively studied, revealing that these compounds undergo facile exchange of hydride and pentafluorophenyl ligands. Structural characterization of these adducts provides insights into their stability and reactivity, which are crucial for understanding their behavior in chemical reactions (Anna-Marie Fuller et al., 2010).
Chemical Reactions and Properties
Dimethyl sulfide borane participates in various chemical reactions, including radical chain homolytic substitution reactions with N-heterocyclic carbene boranes and disulfides. These reactions produce diverse NHC-boryl monosulfides and disulfides, indicating the compound's role in facilitating complex chemical transformations (Xiangcheng Pan et al., 2013).
Physical Properties Analysis
The gas-phase molecular structure of dimethyl sulfide has been investigated through electron diffraction, providing detailed information about its structure parameters such as distances and angles. This information is essential for understanding the physical properties of DMSB and its interactions in various chemical environments (T. Iijima et al., 1977).
Aplicaciones Científicas De Investigación
Hidroboraciones
El borano-sulfuro de dimetilo (BMS) se utiliza comúnmente en reacciones de hidroboración . En estas reacciones, el sulfuro de dimetilo se disocia in situ, liberando diborano, que se agrega rápidamente a los enlaces insaturados. Los compuestos organoboranos resultantes son intermediarios útiles en la síntesis orgánica . Los boranos se añaden a los alquenos de manera anti-Markovnikov y permiten la conversión de alquinos a los alquenos cis correspondientes .
Reducciones
BMS se ha utilizado para la reducción de muchos grupos funcionales . Las reducciones de aldehídos, cetonas, epóxidos, ésteres y ácidos carboxílicos dan los alcoholes correspondientes . Las lactonas se reducen a dioles y los nitrilos se reducen a aminas . Los cloruros de ácido no se reducen con BMS .
Reducción de Corey–Itsuno
El borano de sulfuro de dimetilo es uno de los agentes reductores a granel más comunes utilizados en la reducción de Corey–Itsuno . El ligando de sulfuro de dimetilo atenúa la reactividad del borano. La activación por el nitrógeno del catalizador de oxazaborolidina quiral del agente reductor estequiométrico permite el control asimétrico del reactivo .
Preparación de compuestos organoboranos
BMS es un mediador para la reacción de hidroboración para la preparación de compuestos organoboranos, que se utilizan como intermediarios clave en la síntesis orgánica
Mecanismo De Acción
Target of Action
Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .
Mode of Action
BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .
Biochemical Pathways
The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .
Pharmacokinetics
It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.
Result of Action
The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .
Action Environment
BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .
Safety and Hazards
Direcciones Futuras
BMS is now a popular choice for hydroboration reactions . It is commercially available at much higher concentrations than its tetrahydrofuran counterpart and does not require sodium borohydride as a stabilizer, which could result in undesired side reactions . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction .
Propiedades
InChI |
InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13292-87-0 | |
| Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl sulphide--borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)






